
1,2-Bis(glycidyloxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(glycidyloxy)pentane, also known as 1,2-pentanediol diglycidyl ether, is an organic compound with the molecular formula C11H20O4. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is used in various industrial applications due to its reactivity and ability to form cross-linked polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(glycidyloxy)pentane can be synthesized through the reaction of 1,2-pentanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an intermediate chlorohydrin, which is then dehydrochlorinated to form the epoxy groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(glycidyloxy)pentane undergoes various chemical reactions, including:
Epoxy Ring-Opening Reactions: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl groups.
Polymerization: It can undergo polymerization reactions to form cross-linked polymers, which are used in coatings, adhesives, and composites.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common reagents used in the ring-opening reactions of the epoxy groups.
Catalysts: Lewis acids or bases are often used to catalyze the polymerization reactions.
Major Products
The major products formed from the reactions of this compound include cross-linked polymers and various hydroxyl-containing compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis(glycidyloxy)pentane has a wide range of applications in scientific research, including:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: It is employed in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is utilized in the production of coatings, adhesives, and composites due to its ability to form durable and resistant materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(glycidyloxy)pentane primarily involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the formation of cross-linked polymers and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(glycidyloxy)pentane: Similar in structure but with the glycidyloxy groups on different carbon atoms.
1,2-Bis(glycidyloxy)ethane: A shorter chain analog with similar reactivity.
Bisphenol A diglycidyl ether: A widely used epoxy compound with different structural features.
Uniqueness
1,2-Bis(glycidyloxy)pentane is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other glycidyl ethers. Its ability to form cross-linked polymers with high mechanical strength and chemical resistance makes it valuable in various applications.
Properties
CAS No. |
638128-11-7 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-[1-(oxiran-2-ylmethoxy)pentan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C11H20O4/c1-2-3-9(13-7-11-8-15-11)4-12-5-10-6-14-10/h9-11H,2-8H2,1H3 |
InChI Key |
WFTOQAFBMSGCQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COCC1CO1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



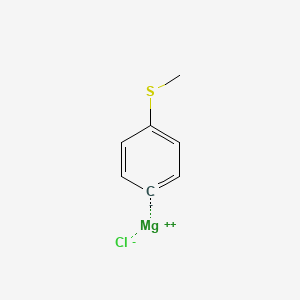

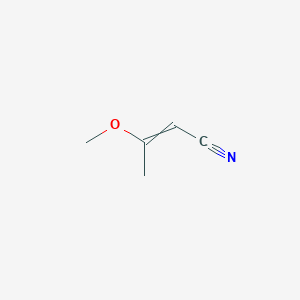
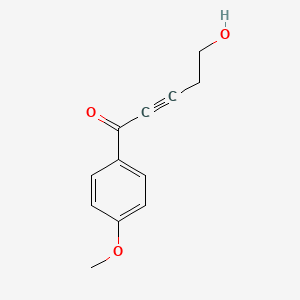
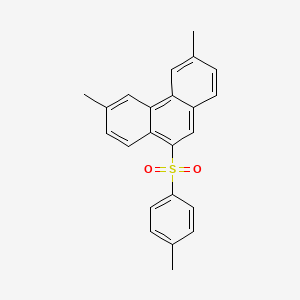
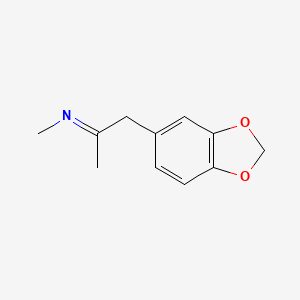
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)

![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
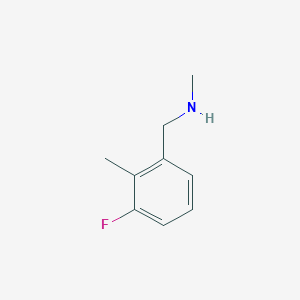
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
